Boc-NH-PEG11-NH2 (CAS 890091-42-6) is a highly pure, discrete polyethylene glycol (dPEG) derivative featuring an exact 11-unit spacer flanked by a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. With a precise molecular weight of 644.79 g/mol, this heterobifunctional linker is engineered for advanced bioconjugation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The discrete nature of the PEG11 chain ensures an exact spacer length, while its high hydrophilicity mitigates the aggregation of hydrophobic payloads. The orthogonal amine protection scheme allows for controlled, stepwise coupling reactions, making it a critical precursor for reproducible, pharmaceutical-grade therapeutic development .
Substituting Boc-NH-PEG11-NH2 with generic, polydisperse equivalents (such as Boc-NH-PEG600-NH2) introduces a statistical mixture of chain lengths, resulting in heterogeneous final products that complicate regulatory approval and cause unpredictable pharmacokinetic profiles[1]. In PROTAC development, varying linker lengths disrupt the precise spatial geometry required for optimal target-E3 ligase ternary complex formation, leading to inconsistent degradation efficacy [2]. Furthermore, attempting to use unprotected symmetrical diamines (NH2-PEG11-NH2) to cut costs typically results in uncontrolled cross-linking and statistical product mixtures during heterobifunctional synthesis. This drastically reduces the yield of the desired asymmetric conjugate and necessitates extensive, costly chromatographic purification, ultimately increasing the total cost of manufacturing [2].
Boc-NH-PEG11-NH2 is a discrete PEG (dPEG) with an absolute polydispersity index (PDI) of 1.0 and an exact mass of 644.41 Da, ensuring a single molecular entity . In contrast, standard polydisperse equivalents like Boc-NH-PEG600-NH2 exhibit a PDI of ~1.05–1.15, consisting of a Gaussian distribution of PEG chain lengths (typically ranging from n=9 to n=14). When utilized in ADC or PROTAC synthesis, the discrete PEG11 linker yields a 100% structurally defined conjugate mixture, whereas the polydisperse alternative generates a complex array of conjugate masses that severely complicates LC-MS characterization and quality control .
| Evidence Dimension | Oligomeric Purity and Mass Definition |
| Target Compound Data | PDI = 1.0, single exact mass (644.41 Da), >95% oligomer purity |
| Comparator Or Baseline | Boc-NH-PEG600-NH2 (PDI ~1.1, broad mass distribution) |
| Quantified Difference | Elimination of chain-length heterogeneity, yielding a single defined conjugate mass |
| Conditions | LC-MS characterization of final PROTAC/ADC conjugates |
Regulatory agencies increasingly require defined molecular entities for targeted therapeutics, making discrete PEGs essential for clinical-stage procurement.
The presence of a single Boc-protected amine alongside a free primary amine in Boc-NH-PEG11-NH2 enables highly controlled, stepwise conjugation [1]. Reacting the free amine first, followed by TFA-mediated Boc deprotection and subsequent coupling of the second ligand, routinely achieves heterobifunctional conjugate yields exceeding 75-80%. Conversely, utilizing an unprotected, symmetrical NH2-PEG11-NH2 baseline for sequential coupling leads to competitive double-conjugation and statistical mixtures, often reducing the isolated yield of the desired asymmetric product to below 30% [1].
| Evidence Dimension | Asymmetric Conjugation Yield |
| Target Compound Data | >75-80% yield of targeted heterobifunctional product |
| Comparator Or Baseline | Unprotected NH2-PEG11-NH2 (<30% yield due to symmetric cross-linking) |
| Quantified Difference | >2.5-fold increase in desired product yield |
| Conditions | Sequential amide bond formation in PROTAC/linker-payload synthesis |
Maximizing asymmetric coupling yields drastically reduces the consumption of expensive proprietary E3 ligase or target protein ligands during drug development.
The 11-unit discrete PEG chain provides an extended, highly flexible spacer length of approximately 35–40 Å [1]. In PROTAC optimization, short linkers (e.g., PEG3 or PEG4, ~10–15 Å) often result in severe steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. The extended length of Boc-NH-PEG11-NH2 effectively bridges wider protein-protein interaction gaps, rescuing degradation activity for targets with deep or sterically hindered binding pockets where shorter PEG linkers fail to induce ubiquitination[1].
| Evidence Dimension | Spacer Length and Steric Relief |
| Target Compound Data | PEG11 (~35-40 Å extended length) |
| Comparator Or Baseline | Short discrete PEGs (e.g., PEG3-4, ~10-15 Å) |
| Quantified Difference | ~25 Å increase in linker span |
| Conditions | Ternary complex formation in sterically hindered PROTAC targets |
Procuring a library of extended discrete PEGs like PEG11 is critical for empirical linker screening when initial short-linker PROTACs exhibit poor degradation efficacy.
Because of its defined 35-40 Å length and high hydrophilicity, this compound is highly effective for PROTAC libraries targeting sterically demanding protein-protein interactions where shorter linkers fail to form stable ternary complexes [1].
The discrete molecular weight and high water solubility make it a highly suitable choice for linking hydrophobic payloads to antibodies, ensuring a uniform Drug-to-Antibody Ratio (DAR) and preventing premature aggregation during formulation [2].
The orthogonal Boc-protection allows for the precise, oriented attachment of targeting peptides or antibodies to nanoparticle surfaces, utilizing the PEG11 chain to provide a hydration layer that extends in vivo circulation time [2].